molecular formula C9H7BrN2O B040747 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 118183-92-9

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B040747
CAS RN: 118183-92-9
M. Wt: 239.07 g/mol
InChI Key: YWBIOYGLRGIJRT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-(4-Bromophenyl)propanoic acid, have been studied. This compound has a molecular formula of C9H9BrO2, an average mass of 229.071 Da, and a monoisotopic mass of 227.978592 Da .

Scientific Research Applications

Liquid Crystal Polymers

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, a compound similar to the one , has been used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE). The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

Biological Activities

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, has shown various biological activities . Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities. Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The same pyrazoline derivative has been investigated for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBIOYGLRGIJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356408
Record name 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

118183-92-9
Record name 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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